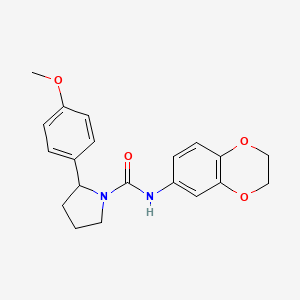![molecular formula C18H17N5O2S B6072640 N-[3-(1H-pyrazol-1-yl)phenyl]-1-(1,3-thiazol-4-ylcarbonyl)prolinamide](/img/structure/B6072640.png)
N-[3-(1H-pyrazol-1-yl)phenyl]-1-(1,3-thiazol-4-ylcarbonyl)prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1H-pyrazol-1-yl)phenyl]-1-(1,3-thiazol-4-ylcarbonyl)prolinamide, also known as PTC-209, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. PTC-209 has been shown to inhibit the activity of BMI-1, a protein that plays a crucial role in the self-renewal of cancer stem cells. In
Wirkmechanismus
N-[3-(1H-pyrazol-1-yl)phenyl]-1-(1,3-thiazol-4-ylcarbonyl)prolinamide exerts its anti-cancer effects by inhibiting the activity of BMI-1, a protein that plays a crucial role in the self-renewal of cancer stem cells. BMI-1 is a member of the polycomb group of proteins, which are involved in the regulation of gene expression. BMI-1 has been shown to be overexpressed in various types of cancer, and its overexpression is associated with poor prognosis and resistance to therapy.
Biochemical and Physiological Effects:
N-[3-(1H-pyrazol-1-yl)phenyl]-1-(1,3-thiazol-4-ylcarbonyl)prolinamide has been shown to inhibit the self-renewal of cancer stem cells by reducing the expression of BMI-1. This leads to a decrease in the expression of stem cell-associated genes and an increase in the expression of differentiation-associated genes. N-[3-(1H-pyrazol-1-yl)phenyl]-1-(1,3-thiazol-4-ylcarbonyl)prolinamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[3-(1H-pyrazol-1-yl)phenyl]-1-(1,3-thiazol-4-ylcarbonyl)prolinamide is its specificity for BMI-1, which makes it a promising therapeutic agent for cancer treatment. However, one of the limitations of N-[3-(1H-pyrazol-1-yl)phenyl]-1-(1,3-thiazol-4-ylcarbonyl)prolinamide is its poor solubility, which can make it difficult to administer in vivo. Another limitation is the potential for off-target effects, which can lead to unwanted side effects.
Zukünftige Richtungen
There are several future directions for the development of N-[3-(1H-pyrazol-1-yl)phenyl]-1-(1,3-thiazol-4-ylcarbonyl)prolinamide as a cancer therapeutic. One direction is the development of more potent and selective BMI-1 inhibitors. Another direction is the identification of biomarkers that can predict response to N-[3-(1H-pyrazol-1-yl)phenyl]-1-(1,3-thiazol-4-ylcarbonyl)prolinamide treatment. Additionally, the combination of N-[3-(1H-pyrazol-1-yl)phenyl]-1-(1,3-thiazol-4-ylcarbonyl)prolinamide with other cancer therapies, such as immunotherapy, is an area of active investigation.
Synthesemethoden
The synthesis of N-[3-(1H-pyrazol-1-yl)phenyl]-1-(1,3-thiazol-4-ylcarbonyl)prolinamide involves a series of chemical reactions that result in the formation of the final product. The first step involves the condensation of 3-(1H-pyrazol-1-yl)aniline with 1-(1,3-thiazol-4-yl)propane-1,3-dione to form the intermediate product. This intermediate is then reacted with proline amide to form the final product, N-[3-(1H-pyrazol-1-yl)phenyl]-1-(1,3-thiazol-4-ylcarbonyl)prolinamide.
Wissenschaftliche Forschungsanwendungen
N-[3-(1H-pyrazol-1-yl)phenyl]-1-(1,3-thiazol-4-ylcarbonyl)prolinamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, N-[3-(1H-pyrazol-1-yl)phenyl]-1-(1,3-thiazol-4-ylcarbonyl)prolinamide has been shown to inhibit the self-renewal of cancer stem cells, which are thought to be responsible for tumor initiation, maintenance, and recurrence. N-[3-(1H-pyrazol-1-yl)phenyl]-1-(1,3-thiazol-4-ylcarbonyl)prolinamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in various cancer models.
Eigenschaften
IUPAC Name |
N-(3-pyrazol-1-ylphenyl)-1-(1,3-thiazole-4-carbonyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S/c24-17(16-6-2-8-22(16)18(25)15-11-26-12-19-15)21-13-4-1-5-14(10-13)23-9-3-7-20-23/h1,3-5,7,9-12,16H,2,6,8H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJZBVORRLPXDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CSC=N2)C(=O)NC3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-benzyl-1-[(4-bromo-2-thienyl)carbonyl]piperidine](/img/structure/B6072575.png)
![2-{4-[4-(difluoromethoxy)benzyl]-1-isobutyl-2-piperazinyl}ethanol](/img/structure/B6072581.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine](/img/structure/B6072588.png)
![3-({1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amino)-2-azepanone](/img/structure/B6072590.png)
![2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B6072594.png)
![5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2,2,6,6-tetramethyl-4-piperidinyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6072603.png)
![5-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6072608.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-1-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B6072615.png)
![2-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6072622.png)
![N-[2-(acetylamino)phenyl]-2-(2-bromo-4-methylphenoxy)acetamide](/img/structure/B6072635.png)
![(4-methoxy-2-methylphenyl)[1-(3-thienylsulfonyl)-3-piperidinyl]methanone](/img/structure/B6072652.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6072657.png)
